Cas no 145951-27-5 (1-benzothiophene-5-sulfonamide)

145951-27-5 structure

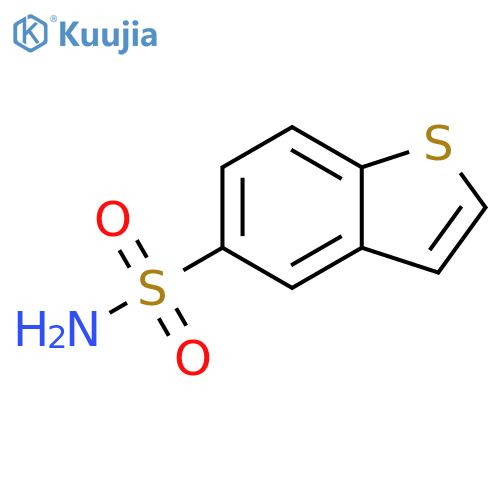

商品名:1-benzothiophene-5-sulfonamide

CAS番号:145951-27-5

MF:C8H7NO2S2

メガワット:213.27667927742

MDL:MFCD21236738

CID:5244035

PubChem ID:19807336

1-benzothiophene-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophene-5-sulfonamide

- 1-benzothiophene-5-sulfonamide

-

- MDL: MFCD21236738

- インチ: 1S/C8H7NO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,9,10,11)

- InChIKey: YLHGJHMEILIGNU-UHFFFAOYSA-N

- ほほえんだ: C12=CC=C(S(N)(=O)=O)C=C1C=CS2

1-benzothiophene-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582810-50mg |

Benzo[b]thiophene-5-sulfonamide |

145951-27-5 | 98% | 50mg |

¥11721 | 2023-03-01 | |

| Enamine | EN300-277939-2.5g |

1-benzothiophene-5-sulfonamide |

145951-27-5 | 2.5g |

$1509.0 | 2023-09-09 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040130-1g |

1-Benzothiophene-5-sulfonamide |

145951-27-5 | 95% | 1g |

¥5180.0 | 2023-04-10 | |

| Enamine | EN300-277939-0.1g |

1-benzothiophene-5-sulfonamide |

145951-27-5 | 0.1g |

$678.0 | 2023-09-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582810-500mg |

Benzo[b]thiophene-5-sulfonamide |

145951-27-5 | 98% | 500mg |

¥16729 | 2023-03-01 | |

| Enamine | EN300-277939-10g |

1-benzothiophene-5-sulfonamide |

145951-27-5 | 10g |

$3315.0 | 2023-09-09 | ||

| Enamine | EN300-277939-5.0g |

1-benzothiophene-5-sulfonamide |

145951-27-5 | 5g |

$3065.0 | 2023-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582810-250mg |

Benzo[b]thiophene-5-sulfonamide |

145951-27-5 | 98% | 250mg |

¥14968 | 2023-03-01 | |

| Enamine | EN300-277939-1.0g |

1-benzothiophene-5-sulfonamide |

145951-27-5 | 1g |

$1057.0 | 2023-06-03 | ||

| Enamine | EN300-277939-0.5g |

1-benzothiophene-5-sulfonamide |

145951-27-5 | 0.5g |

$739.0 | 2023-09-09 |

1-benzothiophene-5-sulfonamide 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

145951-27-5 (1-benzothiophene-5-sulfonamide) 関連製品

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:145951-27-5)1-benzothiophene-5-sulfonamide

清らかである:99%

はかる:1g

価格 ($):680.0